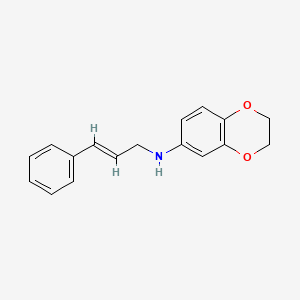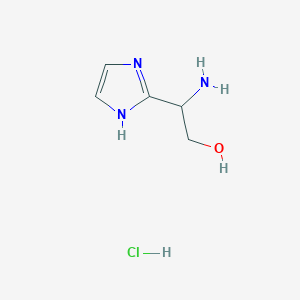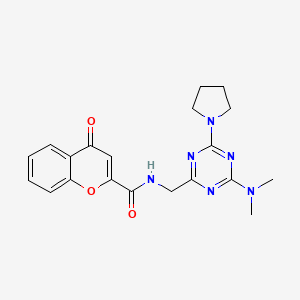
N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2E)-3-phenylprop-2-en-1-yl]aniline” is a chemical compound with the molecular formula C15H15N . It has a molecular weight of 209.28600 . The compound is also known by several synonyms such as phenyl-(3-phenylallyl)-amine, Phenyl-((E)-3-phenyl-allyl)-amine, N-(3-phenyl-2-propenyl)aniline, and others .
Synthesis Analysis
While specific synthesis methods for “N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine” are not available, a related compound, N-(trans)-3-phenylprop-2-en-1-yl derivatives of various aminoalkanols, has been synthesized and evaluated for anticonvulsant activity and neurotoxicity .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Research on derivatives of N-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxin-6-amine has shown promising results in the field of antibacterial and antifungal applications. For instance, a study synthesized a series of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and tested them for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. The results indicated that some of these molecules exhibited suitable inhibitory action against bacterial biofilms, along with docile cytotoxicity (Abbasi et al., 2020). Similarly, another study synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides and found them to be potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
Anti-Diabetic Potentials
In the field of diabetes research, compounds related to this compound have been synthesized and evaluated for their anti-diabetic potential. A study synthesized new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and tested their inhibitory activities against α-glucosidase enzyme. The compounds demonstrated weak to moderate inhibitory activities, suggesting potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Antimicrobial and Antifungal Agents
Several derivatives of this compound have been synthesized with a focus on antimicrobial and antifungal applications. For example, a study synthesized 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides and evaluated their antimicrobial and antifungal activities. Some of these compounds exhibited significant potential, particularly in antibacterial and antifungal applications, with low cytotoxicity (Abbasi et al., 2020).
Enzyme Inhibition and Therapeutic Agents
Research has also been conducted on the potential use of these compounds as enzyme inhibitors and therapeutic agents. A study explored the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring for their antibacterial potential and as possible therapeutic agents for inflammatory ailments. The compounds showed good inhibitory activity against various bacterial strains and decent inhibition against lipoxygenase enzyme, suggesting potential for treating inflammatory diseases (Abbasi et al., 2017).
Eigenschaften
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-5-14(6-3-1)7-4-10-18-15-8-9-16-17(13-15)20-12-11-19-16/h1-9,13,18H,10-12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDYQXNAHHLFFD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)
![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)

![3-[(4-Bromopyrazol-1-yl)methyl]-N-(2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3006909.png)
![(E)-N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3006910.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
